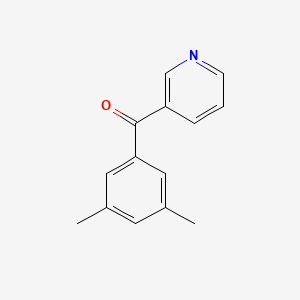

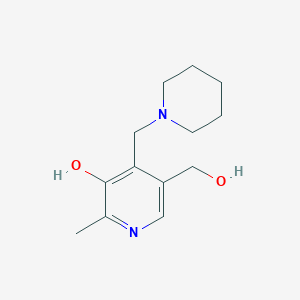

![molecular formula C7H12N4O B1532088 N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]acetamide CAS No. 1185301-90-9](/img/structure/B1532088.png)

N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-Aminoethyl)acetamide” is an organic building block . It is used in laboratory chemicals and in the synthesis of substances .

Synthesis Analysis

“N-(2-Aminoethyl)acetamide” may be used in the preparation of mixed two-component monolayers on glassy carbon . It may also be used in the synthesis of lysidine .

Molecular Structure Analysis

The molecular formula of “N-(2-Aminoethyl)acetamide” is C4H10N2O and its molecular weight is 102.14 g/mol .

Physical And Chemical Properties Analysis

“N-(2-Aminoethyl)acetamide” has a density of 1.066 g/mL at 25 °C . More detailed physical and chemical properties are not available in the current resources.

科学的研究の応用

Novel Coordination Complexes and Antioxidant Activity

Researchers synthesized pyrazole-acetamide derivatives, exploring their use in constructing Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, assessed through various in vitro assays. The study detailed the synthesis process, characterization, and potential applications of these complexes in medicinal chemistry due to their antioxidant properties (Chkirate et al., 2019).

Synthesis of Heterocyclic Compounds as Potential Antimicrobial Agents

Another study focused on the synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, using 4-acetamide pyrazolone as a starting material. The synthesized compounds demonstrated high biological activity against various microorganisms, suggesting their potential as antimicrobial agents (Aly et al., 2011).

Antipsychotic Potential of Pyrazole Derivatives

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, derived from pyrazole acetamide, showed these compounds have an antipsychotic-like profile in behavioral animal tests. Interestingly, these compounds did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).

Acetylation in Synthesis of Antimalarial Drugs

A study demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The process optimization and kinetic studies provided insights into efficient synthesis methods for pharmaceutical intermediates (Magadum & Yadav, 2018).

Safety and Hazards

特性

IUPAC Name |

N-[1-(2-aminoethyl)pyrazol-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-6(12)10-7-4-9-11(5-7)3-2-8/h4-5H,2-3,8H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHYTDYMNUIFCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN(N=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

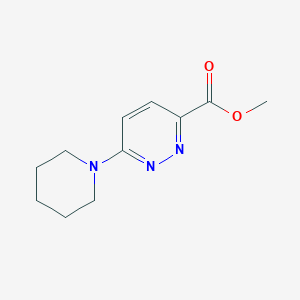

![6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532005.png)

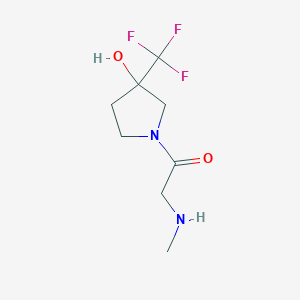

![5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1532009.png)

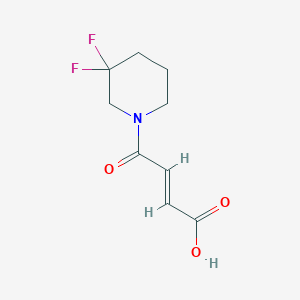

![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)

![8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid](/img/structure/B1532024.png)